molecular formula C23H42 B8524888 6,10,14,18-Tetramethylnonadec-5-EN-2-yne CAS No. 78422-72-7

6,10,14,18-Tetramethylnonadec-5-EN-2-yne

Cat. No.: B8524888
CAS No.: 78422-72-7
M. Wt: 318.6 g/mol
InChI Key: IAQVCCARGCNRJL-UHFFFAOYSA-N
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Description

6,10,14,18-Tetramethylnonadec-5-EN-2-yne is a branched aliphatic hydrocarbon featuring a 19-carbon chain (nonadecane backbone) with four methyl groups at positions 6, 10, 14, and 16. It contains a double bond at position 5 (5-ene) and a terminal alkyne group at position 2 (2-yne). This structure imparts unique reactivity and physical properties, distinguishing it from related compounds. The alkyne moiety enables participation in click chemistry, polymerization, or hydrogenation reactions, while the methyl branches and unsaturation influence steric effects and stability .

Properties

CAS No.

78422-72-7

Molecular Formula

C23H42

Molecular Weight

318.6 g/mol

IUPAC Name

6,10,14,18-tetramethylnonadec-5-en-2-yne

InChI

InChI=1S/C23H42/c1-7-8-9-14-21(4)16-11-18-23(6)19-12-17-22(5)15-10-13-20(2)3/h14,20,22-23H,9-13,15-19H2,1-6H3

InChI Key

IAQVCCARGCNRJL-UHFFFAOYSA-N

Canonical SMILES

CC#CCC=C(C)CCCC(C)CCCC(C)CCCC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues: Ketone Isomers

Compound: 6,10,14,18-Tetramethyl-5,9,13,17-nonadecatetraen-2-one (Teprenone)

  • Molecular Formula : C₂₃H₃₈O
  • Key Features :
    • Four methyl groups at positions 6, 10, 14, and 17.
    • Four double bonds (5,9,13,17-tetraene) and a ketone group at position 2.
    • Exists as a mixture of (5E,9E,13E) and (5Z,9E,13E) isomers .

Comparison :

Property 6,10,14,18-Tetramethylnonadec-5-EN-2-yne Teprenone (Ketone Isomer)
Molecular Formula C₁₉H₃₂ C₂₃H₃₈O
Functional Groups Alkyne (2-yne), alkene (5-ene) Ketone (2-one), tetraene
Physical State Likely liquid (inferred) Yellow liquid
Refractive Index Not reported nD²⁰: 1.4947
Applications Synthetic intermediate, materials science Gastric mucosa protection
  • Structural Differences: The alkyne in the target compound vs. the ketone in Teprenone leads to divergent reactivity. The alkyne’s terminal hydrogen is acidic (pKa ~25), enabling metal-catalyzed coupling, while the ketone participates in nucleophilic additions or reductions .

Macrocyclic Ene-Yne Compounds

Examples :

  • (6E,8Z)-2,3,4,5-Tetrahydrobenzo[b][1]oxacycloundecine
  • (Z)-Benzo[b][1]oxa-6-cycloundecen-8-yne

Comparison :

Property This compound Macrocyclic Ene-Ynes
Structure Linear chain Cyclic, fused aromatic systems
Reactivity Alkyne-specific reactions (e.g., Huisgen cycloaddition) Ene-yne cross-coupling, tandem reductions
Applications Polymer precursors, ligands Catalysis, natural product synthesis
  • Key Differences :
    • Macrocyclic compounds exhibit constrained geometries, enhancing stereochemical control in reactions like cyclopropanation .
    • The target compound’s linearity favors applications in surfactants or lubricants, whereas macrocycles are suited for host-guest chemistry .

Steroidal Analogues (Trametenolic Acid Derivatives)

Example: Trametenolic acid B (C₃₀H₄₈O₃)

  • Structure : Tetracyclic steroid with hydroxyl and methyl groups .

Comparison :

  • Branching Pattern : Both compounds feature methyl branching, but steroids have rigid tetracyclic frameworks vs. the alkyne’s flexible chain.
  • Functionality : Steroids often serve as hormones or membrane modifiers, while the alkyne is a synthetic building block .

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